molecular formula C17H28O7 B065551 (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol CAS No. 161003-28-7

(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

Cat. No.: B065551
CAS No.: 161003-28-7
M. Wt: 344.4 g/mol
InChI Key: RBMFKHVXPPMSDD-PEZMKDCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amikacin disulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat severe bacterial infections caused by Gram-negative bacteria, including strains resistant to other aminoglycosides. Amikacin disulfate is particularly effective against Pseudomonas aeruginosa, Acinetobacter, and Enterobacter species .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amikacin disulfate is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This process involves the reaction of kanamycin A with L-HABA under controlled conditions to form amikacin .

Industrial Production Methods

In industrial settings, the synthesis of amikacin disulfate involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification to introduce the L-HABA side chain. The final product is then purified and formulated as a disulfate salt for medical use .

Chemical Reactions Analysis

Types of Reactions

Amikacin disulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving amikacin disulfate include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of amikacin disulfate include various degradation products, which are often analyzed to ensure the purity and efficacy of the antibiotic .

Scientific Research Applications

Amikacin disulfate has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new detection methods.

    Biology: Amikacin disulfate is used in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics.

    Medicine: It is widely used in clinical settings to treat severe bacterial infections, particularly those caused by multidrug-resistant bacteria.

    Industry: Amikacin disulfate is used in the pharmaceutical industry for the production of antibiotic formulations.

Mechanism of Action

The primary mechanism of action of amikacin disulfate involves binding to the bacterial 30S ribosomal subunit, which interferes with mRNA binding and tRNA acceptor sites. This disruption of normal protein synthesis leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amikacin disulfate is unique among aminoglycosides due to its resistance to many aminoglycoside-modifying enzymes, making it effective against bacteria that are resistant to other aminoglycosides. This property is attributed to the presence of the L-HABA side chain, which reduces the susceptibility of amikacin to enzymatic degradation .

Properties

CAS No.

161003-28-7

Molecular Formula

C17H28O7

Molecular Weight

344.4 g/mol

IUPAC Name

(1S,3S,7R,9S)-5,5,11,11-tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

InChI

InChI=1S/C17H28O7/c1-16(2)21-11-10(18)12-15(24-17(3,4)22-12)13(14(11)23-16)20-9-7-5-6-8-19-9/h9-15,18H,5-8H2,1-4H3/t9?,10?,11-,12-,13?,14-,15+/m0/s1

InChI Key

RBMFKHVXPPMSDD-PEZMKDCLSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C([C@@H]3[C@H](C2O)OC(O3)(C)C)OC4CCCCO4)C

SMILES

CC1(OC2C(C3C(C(C2O1)OC4CCCCO4)OC(O3)(C)C)O)C

Canonical SMILES

CC1(OC2C(C3C(C(C2O1)OC4CCCCO4)OC(O3)(C)C)O)C

Synonyms

2,3:5,6-DI-O-ISOPROPYLIDENE-4-(TETRAHYDROPYRAN-2-YL)-MYO-INOSITOL

Origin of Product

United States

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